1-(2,3-Dimethoxyphenyl)-1-butanone
Description
1-(2,3-Dimethoxyphenyl)-1-butanone is an aromatic ketone characterized by a butanone backbone (C4 ketone) attached to a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 3-positions. Methoxy groups are electron-donating, influencing the compound’s electronic profile, solubility, and reactivity. Such aromatic ketones are often explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3/h5,7-8H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWOGWBFXYFWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-1-butanone typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable butanone derivative under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,3-dimethoxybenzaldehyde reacts with a butyl magnesium halide to form the desired product .
Industrial Production Methods: Industrial production of 1-(2,3-Dimethoxyphenyl)-1-butanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are often employed to enhance reaction efficiency and product isolation .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antinociceptive (pain-relieving) properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be associated with the inhibition of pro-inflammatory mediators and modulation of pain pathways . The compound may also interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents/Backbone | Key Properties | Biological Activity | Reference |
|---|---|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-1-butanone | 2,3-OCH₃, phenyl-butano | High solubility, electron-rich aromatic | Potential pharmaceutical uses | [9] |
| NNK | Pyridyl, nitrosamino | Electrophilic, DNA-reactive | Carcinogen (lung/pancreas) | [2, 4] |
| 1-(3,4-Dimethoxyphenyl)-1-butanone oxime | 3,4-OCH₃, oxime | Stable intermediate | Synthetic utility | [9] |
| (E)-Chalcone derivative | 2,3-OCH₃, α,β-unsaturated | Michael acceptor | Antiplasmodial (ED₅₀ 12.5 mg/kg) | [7] |
Table 2: Substituent Effects on Reactivity
| Substituent Position | Electronic Effect | Metabolic Stability | Example Compound |
|---|---|---|---|
| 2,3-Dimethoxy | Electron-donating | Moderate | 1-(2,3-Dimethoxyphenyl)-1-butanone |
| 3,4-Dimethoxy | Resonance-enhanced | High | 1-(3,4-Dimethoxyphenyl)-1-butanone |
| 2,3-Dichloro-4-OH | Electron-withdrawing | Low (polar) | CAS 2350-46-1 |
Biological Activity
1-(2,3-Dimethoxyphenyl)-1-butanone is an aromatic ketone that has garnered attention for its potential biological activities. This compound is characterized by a butanone backbone substituted with a 2,3-dimethoxyphenyl group, which contributes to its unique chemical properties and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Structure : The compound features a butanone core with methoxy groups on the aromatic ring, enhancing its lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that 1-(2,3-Dimethoxyphenyl)-1-butanone exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as a natural preservative in food and cosmetic applications.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to the presence of methoxy groups that enhance electron donation.
Promotion of Melanogenesis
One notable biological effect of this compound is its ability to promote melanogenesis. Research involving derivatives of this compound has shown that it enhances melanin production in melanoma cells through the upregulation of tyrosinase expression. This mechanism suggests potential applications in treating hypopigmentation disorders and cosmetic formulations aimed at skin pigmentation.
The biological effects of 1-(2,3-Dimethoxyphenyl)-1-butanone are believed to be mediated through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that structural modifications can significantly influence its binding affinity and pharmacological profile.
Comparative Analysis
A comparative study with structurally similar compounds highlights the unique characteristics of 1-(2,3-Dimethoxyphenyl)-1-butanone:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-1-butanone | Different methoxy substitution | Varying biological activities |
| 4-(3,4-Dimethoxyphenyl)-butan-2-one | Altered position of methoxy groups | Potentially different pharmacological properties |
Study on Antiparasitic Activity
A study focused on the antiparasitic properties of 1-(2,3-Dimethoxyphenyl)-1-butanone indicated that specific structural features enhance its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications on the dimethoxyphenyl group were critical for achieving higher bioactivity levels.
Melanin Synthesis Enhancement
Research highlighted that derivatives such as (E)-4-(2,3-dimethoxyphenyl)but-3-en-1-ol significantly increased melanin production in cultured B16F10 melanoma cells. This effect was linked to enhanced expression of tyrosinase via Upstream Stimulating Factor 1 (USF1), indicating therapeutic potential for skin conditions related to pigmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
